molecular formula C7H9N3OS B6543736 N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide CAS No. 352681-30-2

N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B6543736
CAS No.: 352681-30-2
M. Wt: 183.23 g/mol
InChI Key: ZHZTUYQRXCXXHI-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide typically involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an appropriate solvent, such as dichloromethane, under reflux conditions. The resulting product is then purified using standard techniques like recrystallization or column chromatography .

Industrial Production Methods

Industrial production of thiadiazole derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Exhibits antimicrobial, antifungal, and anticancer activities, making it a potential candidate for drug development.

    Medicine: Investigated for its potential use in treating various diseases, including bacterial infections and cancer.

    Industry: Utilized in the development of agrochemicals and materials with specific properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-5-methyl-1,3,4-thiadiazole
  • N-(5-nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide
  • N4-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine

Uniqueness

N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide stands out due to its unique cyclopropanecarboxamide moiety, which imparts distinct chemical and biological properties. This structural feature may enhance its stability, reactivity, and interaction with biological targets compared to other thiadiazole derivatives .

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3OS/c1-4-9-10-7(12-4)8-6(11)5-2-3-5/h5H,2-3H2,1H3,(H,8,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHZTUYQRXCXXHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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